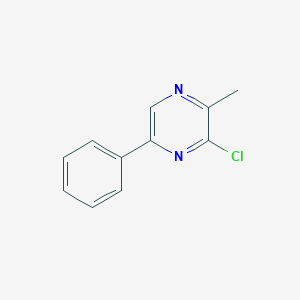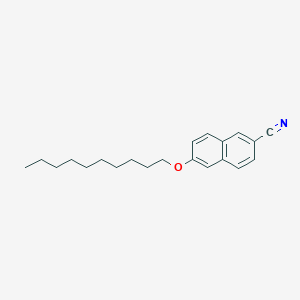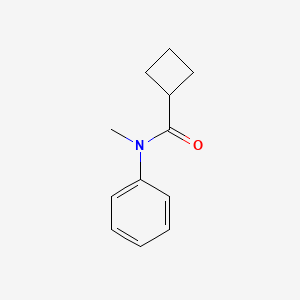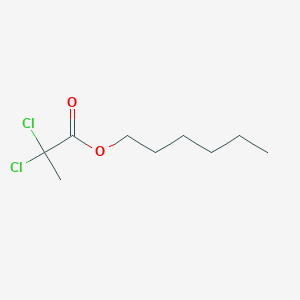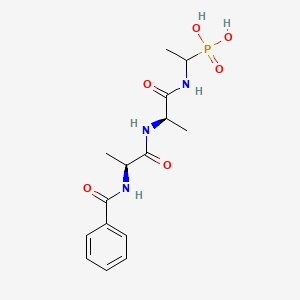
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is a complex organic compound with a unique structure that includes both benzoyl and phosphonoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other peptide derivatives and phosphonoethyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is unique due to its specific combination of benzoyl, alanyl, and phosphonoethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66381-25-7 |
|---|---|
Fórmula molecular |
C15H22N3O6P |
Peso molecular |
371.33 g/mol |
Nombre IUPAC |
1-[[(2R)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C15H22N3O6P/c1-9(17-15(21)12-7-5-4-6-8-12)13(19)16-10(2)14(20)18-11(3)25(22,23)24/h4-11H,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H2,22,23,24)/t9-,10+,11?/m0/s1 |
Clave InChI |
BJHFAKFZWKSJIX-MTULOOOASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




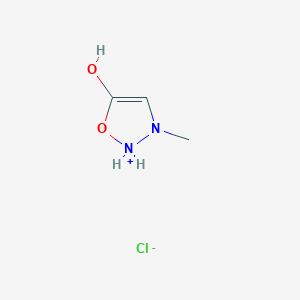
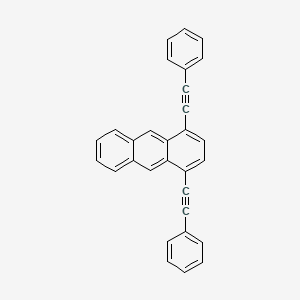
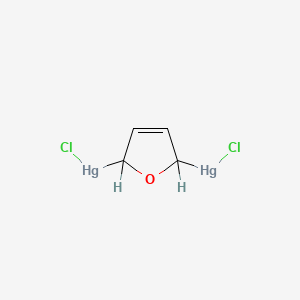
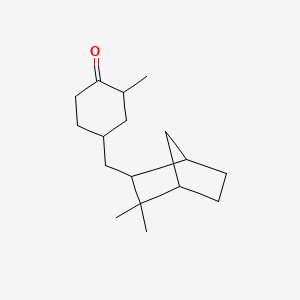

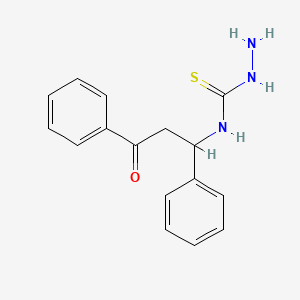
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
